N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride
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Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C22H32ClN3O4S and its molecular weight is 470.03. The purity is usually 95%.
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Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its structure, biological interactions, and relevant research findings.
Structural Characteristics
The compound features several notable structural elements:
- Thiazole Ring : Known for its role in various biological activities.
- Morpholino Group : Enhances solubility and bioavailability.
- Cyclohexanecarboxamide Moiety : May influence the pharmacokinetic properties.
These components suggest that the compound could interact with multiple biological targets, making it of interest in medicinal chemistry.
The exact mechanism of action for this compound remains to be elucidated. However, the presence of the thiazole ring suggests potential interactions with enzymes or receptors involved in various signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : Compounds with thiazole rings often act as enzyme inhibitors, which could be relevant for therapeutic applications.
- Receptor Modulation : The morpholino group may facilitate binding to specific receptors, enhancing the compound's efficacy.
Case Studies and Research Findings
While direct empirical studies on this specific compound are scarce, related compounds provide insights into potential biological activities:
- Anticancer Activity : Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) cells. For instance, a study demonstrated that thiazole-containing compounds could induce apoptosis in cancer cells through caspase activation.
- Antimicrobial Properties : Compounds featuring thiazole and morpholino groups have shown effectiveness against a range of bacteria and fungi. Research indicates that these compounds disrupt microbial cell walls or inhibit essential metabolic pathways.
- Anti-inflammatory Effects : Some derivatives have been linked to reduced inflammation markers in vitro and in vivo models, suggesting potential applications in treating inflammatory diseases.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)cyclohexanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S.ClH/c1-27-17-8-9-18(28-2)20-19(17)23-22(30-20)25(11-10-24-12-14-29-15-13-24)21(26)16-6-4-3-5-7-16;/h8-9,16H,3-7,10-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNJIQATANKVGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C4CCCCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.